5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Overview
Description
5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
A protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Chemical Reactions Analysis
The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .Scientific Research Applications
1. Chloromethylation of Aromatic Compounds
- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
- Results or Outcomes : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Synthesis of 5-(hydroxy-, chloro-, bromomethyl)furan-2-enones
- Application Summary : New enones were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes . The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .
- Methods of Application : The synthesis of new enones based on Wittig reactions of 5-HMF and its derivatives (obtained from fructose) with various phosphoranes are reported . The reaction products were isolated by flash chromatography over silica gel .
- Results or Outcomes : The Wittig reaction formed primarily trans-enones if pure halo-derivatives 5-BMF and 5-CMF were used . An insignificant amount of phosphonium salt precipitated during preparation of 5-(bromomethyl)furan-2-enone .
3. Production of Chloromethane
- Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Methods of Application : Chloromethane is produced industrially by the chlorination of methane . This process involves the reaction of methane with chlorine gas in the presence of light or a catalyst to produce chloromethane .
- Results or Outcomes : Chloromethane is used in a variety of applications, including as a refrigerant, a blowing agent for foam packaging, and a propellant in aerosols . It is also used in the production of silicones, agricultural chemicals, and butyl rubber .
4. Synthesis of Hypercrosslinked Polymers
- Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Methods of Application : HCPs are prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies . The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
- Results or Outcomes : HCPs have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .
5. Production of Chloromethane
- Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Methods of Application : Chloromethane is produced industrially by the chlorination of methane . This process involves the reaction of methane with chlorine gas in the presence of light or a catalyst to produce chloromethane .
- Results or Outcomes : Chloromethane is used in a variety of applications, including as a refrigerant, a blowing agent for foam packaging, and a propellant in aerosols . It is also used in the production of silicones, agricultural chemicals, and butyl rubber .
6. Synthesis of Halogenated Derivatives of HMF
- Application Summary : The halogenated derivatives of 5-hydroxymethylfurfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .
- Methods of Application : The synthesis of these halogenated derivatives involves the dehydration of biomass .
- Results or Outcomes : These halogenated derivatives of HMF have potential applications in various fields, although the specific applications are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKIJQMVFEEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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